molecular formula C18H19N3O2 B11802113 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11802113
M. Wt: 309.4 g/mol
InChI Key: OSEZUQCRGSGSPN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves several steps. One common synthetic route starts with the preparation of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This intermediate is obtained through aromatic nucleophilic substitution (SNAr) starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation

Chemical Reactions Analysis

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .

Scientific Research Applications

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4-(5-Benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives such as:

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

4-(5-benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C18H19N3O2/c1-14-16(18(23)15-5-3-2-4-6-15)7-8-17(19-14)21-11-9-20(13-22)10-12-21/h2-8,13H,9-12H2,1H3

InChI Key

OSEZUQCRGSGSPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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